4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
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Overview
Description
Carbodine is a compound belonging to the class of β-carbolines, which are heterocyclic compounds containing a tricyclic structure with a pyridine-fused indole framework. β-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-carbolines, including Carbodine, can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides . Additionally, metal-catalyzed reactions, such as palladium-catalyzed direct dehydrogenative annulation, have been developed for the synthesis of β-carboline derivatives .
Industrial Production Methods
Industrial production of Carbodine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Carbodine undergoes various chemical reactions, including:
Substitution: Carbodine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbodine can yield ketones or aldehydes, while reduction can produce reduced derivatives .
Scientific Research Applications
Carbodine has a wide range of scientific research applications due to its diverse biological activities:
Mechanism of Action
The mechanism of action of Carbodine involves its interaction with various molecular targets and pathways. For example, Carbodine derivatives have been shown to inhibit the DYRK1A protein kinase, which is involved in neurodevelopment . Additionally, Carbodine can interact with serotonin receptors, leading to antidepressant-like effects . The compound also increases levels of brain-derived neurotrophic factor, which is associated with neuroprotection and cognitive enhancement .
Comparison with Similar Compounds
Carbodine is unique among β-carbolines due to its specific substituents and biological activities. Similar compounds include:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits neuroprotective and anticancer properties.
Harmaline: Used for its hallucinogenic and therapeutic effects.
Compared to these compounds, Carbodine has distinct pharmacological profiles and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
71184-20-8 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1 |
InChI Key |
UAZJPMMKWBPACD-GCXDCGAKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=NC2=O)N)O)O)CO |
SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO |
Synonyms |
carbocyclic cytidine carbodine carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome |
Origin of Product |
United States |
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